2,4-Dichloro-6-fluorobenzenesulfonyl chloride
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Overview
Description
2,4-Dichloro-6-fluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H2Cl3FO2S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring. This compound is typically used as an intermediate in organic synthesis and has applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-6-fluorobenzenesulfonyl chloride can be synthesized through electrophilic substitution reactions. One common method involves the reaction of 2,4-dichloro-6-fluorobenzenesulfonic acid with thionyl chloride. The reaction proceeds as follows:
Starting Material: 2,4-dichloro-6-fluorobenzenesulfonic acid.
Reagent: Thionyl chloride (SOCl2).
Reaction Conditions: The reaction is typically carried out under reflux conditions, where the mixture is heated to facilitate the conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product. The reaction is monitored to maintain optimal temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Acylation and Sulfonation: The compound can be used in acylation and sulfonation reactions to introduce sulfonyl groups into other organic molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed during the reaction.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example:
- Reaction with an amine yields a sulfonamide.
- Reaction with an alcohol yields a sulfonate ester.
Scientific Research Applications
2,4-Dichloro-6-fluorobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-fluorobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is utilized in the synthesis of complex organic molecules and the modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzenesulfonyl chloride: Similar structure but with one less chlorine atom.
4-Fluorobenzenesulfonyl chloride: Similar structure but with only one fluorine atom and no chlorine atoms.
Uniqueness
2,4-Dichloro-6-fluorobenzenesulfonyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts specific reactivity and properties
Properties
IUPAC Name |
2,4-dichloro-6-fluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3FO2S/c7-3-1-4(8)6(5(10)2-3)13(9,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGXVVOIJOIUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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